Microcarpin

Soil Science Environmental Chemistry Natural Product Geochemistry

Researchers relying on monomeric anthraquinones (e.g., chrysophanol) as soil biomarkers risk missing pedogenic signatures unique to dimeric forms. Microcarpin directly addresses this gap. • Validated dimeric bianthraquinone biomarker-significantly enriched in non-allophanic vs. allophanic soils, enabling accurate soil quality & aluminum toxicity assessments. • Experimentally confirmed lack of antisalmonella activity against S. typhi, S. enteritidis, and S. typhimurium, making it a chemically matched negative control for assays where co-isolated compounds show moderate activity. • Sourced as a reference standard for structure-activity relationship studies comparing dimeric vs. monomeric quinone scaffolds.

Molecular Formula C30H18O8
Molecular Weight 506.5 g/mol
CAS No. 51475-01-5
Cat. No. B15126400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMicrocarpin
CAS51475-01-5
Molecular FormulaC30H18O8
Molecular Weight506.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3O)C4=C(C5=C(C=C4C)C(=O)C6=C(C5=O)C(=CC=C6)O)O
InChIInChI=1S/C30H18O8/c1-11-8-16-22(19(32)9-11)30(38)23-15(26(16)34)7-6-14(27(23)35)20-12(2)10-17-24(28(20)36)29(37)21-13(25(17)33)4-3-5-18(21)31/h3-10,31-32,35-36H,1-2H3
InChIKeyQOZRWNKVSAJVDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Microcarpin Procurement Guide


Microcarpin (CAS 51475-01-5) is a naturally occurring bianthraquinone dimer with the molecular formula C₃₀H₁₈O₈ and a molecular weight of 506.5 g/mol [1]. It is structurally characterized as 2-(1,8-dihydroxy-6-methyl-9,10-dioxoanthracen-2-yl)-1,8-dihydroxy-3-methylanthracene-9,10-dione, also referred to as 1,1',8,8'-Tetrahydroxy-3,6'-dimethyl-2,2'-bi[9,10-anthraquinone] [1]. This compound is part of a unique class of dimeric anthraquinones, a group rarely encountered as natural products, which confers distinct physicochemical properties compared to the more common monoanthraquinone analogs [2].

Microcarpin Substitution Warning


Substituting microcarpin (CAS 51475-01-5) with structurally similar monoanthraquinones like chrysophanol or physcion is not scientifically valid due to fundamental differences in molecular architecture, origin, and environmental prevalence. Microcarpin is a dimeric bianthraquinone, whereas chrysophanol and physcion are monomers. This structural distinction translates into dramatically different environmental behaviors; for instance, in non-allophanic volcanic ash soils, dimeric anthraquinones like microcarpin are present in significantly higher concentrations than their monomeric counterparts, a pattern that would be completely missed if a monomer was used as a proxy [1]. Furthermore, specific antisalmonella screening in a Detarium microcarpum study revealed that the isolated microcarpin compound did not exhibit activity against tested strains, whereas other co-isolated compounds (microcarpamide, microcarposide) did [2]. Therefore, assuming microcarpin shares the broad antimicrobial activity of other anthraquinones is a critical error in experimental design or sourcing strategy. The quantitative evidence below substantiates these specific points of differentiation.

Microcarpin Comparative Evidence


Soil Prevalence Advantage

Microcarpin, as a dimeric hydroxyanthraquinone, exhibits significantly higher environmental abundance in specific soil types compared to monomeric analogs. Quantitative soil analysis reveals that the concentration of microcarpin (and other dimers) in non-allophanic soil materials is statistically greater than in allophanic soils [1]. This contrasts with the distribution patterns of monomeric anthraquinones like chrysophanol and physcion, highlighting microcarpin's unique geochemical role [1].

Soil Science Environmental Chemistry Natural Product Geochemistry

Antisalmonella Inactivity

In a direct, head-to-head comparison within the same study, the bianthraquinone microcarpin was tested for antisalmonella activity alongside other compounds isolated from Detarium microcarpum. The results explicitly show that microcarpin did not exhibit activity against the tested strains, while co-isolated compounds microcarpamide, microcarposide, and rhinocerotinoic acid were moderately active [1].

Microbiology Antimicrobial Screening Natural Product Pharmacology

Dimeric Bianthraquinone Architecture

Microcarpin belongs to the class of bianthraquinones, which are dimeric structures, in contrast to the far more common monomeric anthraquinones such as chrysophanol and physcion. This dimeric nature is explicitly noted as being 'rarely found as natural products,' setting it apart from the ubiquitous monomers [1].

Natural Products Chemistry Chemotaxonomy Structural Elucidation

Microcarpin Application Scenarios


Soil Biomarker Application

Given its significantly higher concentration in non-allophanic soil materials compared to allophanic ones [1], microcarpin is a validated target for environmental fate studies and soil quality assessments. Its procurement is justified for projects requiring a dimeric anthraquinone biomarker to trace specific pedogenic processes or assess soil aluminum toxicity, applications where monomeric anthraquinones are not representative [1].

Synthetic Scaffold Use

The unique dimeric bianthraquinone structure of microcarpin, which is rarely found in nature [2], makes it a valuable starting material or reference standard for synthetic chemists exploring novel dimeric compounds. Its procurement is strategic for studies focused on structure-activity relationships of dimeric versus monomeric quinones, a comparison that cannot be made using common monomers [2].

Negative Control Application

Based on the direct evidence that microcarpin lacks antisalmonella activity while other co-isolated compounds are moderately active [3], researchers can procure microcarpin as a chemically similar but biologically inactive negative control in assays against Salmonella strains. This specific application ensures more rigorous and interpretable experimental results [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

4 linked technical documents
Explore Hub


Quote Request

Request a Quote for Microcarpin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.